molecular formula C12H17N5O5 B016709 N2,N2-Dimethylguanosine CAS No. 2140-67-2

N2,N2-Dimethylguanosine

Cat. No. B016709
CAS RN: 2140-67-2
M. Wt: 311.29 g/mol
InChI Key: RSPURTUNRHNVGF-IOSLPCCCSA-N
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Description

N2,N2-Dimethylguanosine (m2(2)G) is a modified nucleoside found predominantly in the tRNA of eukaryotic organisms, characteristically positioned at the junction between the dihydro-uridine (D) stem and the anticodon (AC) stem. This modification is notable in over 80% of eukaryotic tRNA species that contain guanosine at position 26 (G26). However, the presence of G26 alone is not sufficient for dimethylation, indicating the necessity of specific surrounding sequences for this modification to occur. In yeast tRNA(Asp), for example, G26 remains unmodified, highlighting the specificity required for m2(2)G formation. The modification process involves a tRNA(m2(2)G26)methyltransferase that recognizes certain structural features within the tRNA, such as specific base pairs in the D-stem, for effective dimethylation at G26. These findings suggest a complex interplay between tRNA structure and the enzymatic machinery responsible for m2(2)G modification, underlining the significance of this modification in tRNA function and stability (Edqvist, Grosjean, & Stråby, 1992).

Synthesis Analysis

The synthesis of N2,N2-dimethylguanosine derivatives has been explored through various methods. For instance, the chemical synthesis approach has been employed to create N2,N2-dimethylguanosine (DMG) by utilizing tributyltin hydride for reductive C-S bond cleavage. This method represents a strategic approach to construct RNA molecules with specific modified nucleotides, such as DMG, by integrating them into oligonucleotides through automated synthesis techniques (Sekine & Satoh, 1990).

Molecular Structure Analysis

The molecular structure and conformational preferences of N2,N2-dimethylguanosine have been studied through theoretical methods, including quantum chemical perturbative configuration interaction with localized orbitals (PCILO) method, semiempirical quantum chemical RM1, along with ab initio molecular orbital Hartree–Fock (HF-SCF), and density functional theory (DFT) calculations. These studies reveal the preference for a “syn” conformation of the glycosyl torsion angle in m2(2)G molecules, suggesting important implications for base-stacking interactions at the hinge region of tRNA during the protein biosynthesis process (Bavi, Kamble, Kumbhar, Kumbhar, & Sonawane, 2011).

Chemical Reactions and Properties

Research on N2,N2-dimethylguanosine has explored its effects on RNA structure and stability, notably in the context of tRNA where it is most commonly found. The dual methylation at N2, N2 positions alters its pairing behavior, especially vis-à-vis cytosine, and influences the pairing modes between guanine and adenine. Crystal structure analysis of RNA duplexes with central tandem m2(2)G:A pairs has provided insights into how this modification affects RNA duplex formation and stability, demonstrating the role of N2,N2-dimethylation in controlling the conformation and interaction of nucleosides within RNA molecules (Pallan, Kreutz, Bosio, Micura, & Egli, 2008).

Physical Properties Analysis

The physical properties of N2,N2-dimethylguanosine, such as its stability, solubility, and fluorescence, are intricately linked to its chemical structure and the presence of methyl groups. These properties are crucial for its function in RNA, particularly in terms of its interaction with other molecules and its role in the structural integrity and dynamics of tRNA. Studies on related compounds, like 1,N2-ethenodeoxyguanosine, have highlighted the influence of modifications on the stability and fluorescence of nucleosides, offering comparative insights into the behavior of N2,N2-dimethylguanosine (Kuśmierek & Singer, 1992).

Chemical Properties Analysis

The enzymatic demethylation of N2,N2-dimethylguanosine in RNA and its implications for RNA sequencing technology highlight the significant impact of this modification on RNA biology and technological applications. The development of specific enzymes capable of selectively removing the methyl groups from m2(2)G to improve the efficiency of RNA sequencing underscores the importance of understanding the chemical properties of N2,N2-dimethylguanosine. This modification poses challenges for RNA sequencing due to its impact on cDNA synthesis, illustrating the broader relevance of N2,N2-dimethylguanosine's chemical properties in both biological and technological contexts (Dai, Zheng, Schwartz, Clark, & Pan, 2017).

Scientific Research Applications

  • RNA Structure and Stability : N2,N2-Dimethylguanosine in transfer RNAs (tRNAs) influences RNA structure and stability. It prevents the sheared conformation seen in tandem G:A pairs and affects the formation of hairpins and duplexes (Pallan et al., 2008).

  • tRNA Function in Protein Biosynthesis : The conformational preferences of N2,N2-Dimethylguanosine in tRNA, especially at the 26th position, play a crucial role in base-stacking interactions, which are important in protein biosynthesis (Bavi et al., 2011).

  • DNA Damage and Repair : N2-Dimethylguanosine derivatives like N2-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx adducts can cause DNA damage in vitro and in vivo, suggesting a role in cellular DNA repair mechanisms (Frandsen et al., 1994).

  • Disease Biomarkers : Elevated levels of N2,N2-Dimethylguanosine are found in patients with acute leukemia and breast cancer, indicating its potential as a biomarker for these diseases (Levine et al., 1975).

  • tRNA Methyltransferase Function : The enzyme tRNA N2,N2-Dimethylguanosine-26 methyltransferase plays a role in the efficiency of suppressing an ochre codon in Schizosaccharomyces pombe, acting as an antisuppressor mutation (Niederberger et al., 1999).

  • tRNA Sequencing Efficiency : The AlkB D135S/L118V mutant can convert N2,N2-Dimethylguanosine in RNA to N2-Methylguanosine (m2 G), enhancing the efficiency of tRNA sequencing (Dai et al., 2017).

  • Mitochondrial and Cytoplasmic tRNA Modification : The TRM1 locus in Saccharomyces cerevisiae is essential for the N2,N2-Dimethylguanosine modification of both mitochondrial and cytoplasmic tRNA, indicating its crucial role in tRNA modification (Ellis et al., 1986).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling N2,N2-Dimethylguanosine . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O5/c1-16(2)12-14-9-6(10(21)15-12)13-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,21)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPURTUNRHNVGF-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943957
Record name 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N2,N2-Dimethylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N2,N2-Dimethylguanosine

CAS RN

2140-67-2
Record name N2,N2-Dimethylguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(2),N(2)-Dimethylguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2,N2-DIMETHYLGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7NB8Q3W0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N2,N2-Dimethylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235 - 236 °C
Record name N2,N2-Dimethylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
PS Pallan, C Kreutz, S Bosio, R Micura, M Egli - Rna, 2008 - rnajournal.cshlp.org
Methylation of the exocyclic amino group of guanine is a relatively common modification in rRNA and tRNA. Single methylation (N 2 -methylguanosine, m 2 G) is the second most …
Number of citations: 46 rnajournal.cshlp.org
J Urbonavičius, J Armengaud, H Grosjean - Journal of molecular biology, 2006 - Elsevier
Here, we have investigated the specificity of purified recombinant tRNA:m 2 2 G10 methyltransferase of Pyrococcus abyssi ( Pab Trm-m 2 2 G10 enzyme). This archaeal enzyme …
Number of citations: 54 www.sciencedirect.com
J Edqvist, KB Ståby, H Grosjean - Biochimie, 1995 - Elsevier
In eukaryotic tRNA, guanosine at position 26 in the junction between the D-stem and the anticodon stem is mostly modified to N 2 ,N 2 -dimethylguanosine (m 2 2 G 26 ). Here we review …
Number of citations: 52 www.sciencedirect.com
SR Ellis, MJ Morales, JM Li, AK Hopper… - Journal of Biological …, 1986 - Elsevier
The trm1 mutation of Saccharomyces cerevisiae is a single nuclear mutation that affects a specific base modification of both cytoplasmic and mitochondrial tRNA. Transfer RNA isolated …
Number of citations: 165 www.sciencedirect.com
Q Dai, G Zheng, MH Schwartz, WC Clark… - Angewandte …, 2017 - Wiley Online Library
The abundant Watson–Crick face methylations in biological RNAs such as N 1 ‐methyladenosine (m 1 A), N 1 ‐methylguanosine (m 1 G), N 3 ‐methylcytosine (m 3 C), and N 2 ,N 2 ‐…
Number of citations: 43 onlinelibrary.wiley.com
AM Rose, HG Belford, WC Shen, CL Greer, AK Hopper… - Biochimie, 1995 - Elsevier
Most steps in the maturation of nuclear coded tRNAs occur in the nucleus in eukaryotic cells, but little is known as to the intranuclear location of this RNA maturation pathway. Indirect …
Number of citations: 53 www.sciencedirect.com
DC Tormey, TP Waalkes… - Journal of surgical …, 1980 - Wiley Online Library
Urinary levels of the minor nucleosides, pseudouridine (Ψ), N 2 , N 2 ‐dimethylguanosine (m 2 2 G), and 1‐methylinosine (m 1 I), were investigated in patients with breast carcinoma. …
Number of citations: 45 onlinelibrary.wiley.com
JM Li, AK Hopper, NC Martin - The Journal of cell biology, 1989 - rupress.org
The TRM1 gene of Saccharomyces cerevisiae encodes a tRNA modification enzyme, N2,N2-dimethylguanosine-specific tRNA methyltransferase, which modifies both mitochondrial …
Number of citations: 66 rupress.org
H Topp, G Sander, G Heller-Schöch, G Schöch - Analytical biochemistry, 1987 - Elsevier
7-Methylguanine (m 7 Gua), N 2 ,N 2 -dimethylguanosine (m 2 2 Guo), and pseudouridine (ψ) are degradation products from RNA turnover and can be used as markers for the whole-…
Number of citations: 18 www.sciencedirect.com
M Sekine, T Satoh - The Journal of Organic Chemistry, 1991 - ACS Publications
A new method for the N-methylation of guanosine is described. The l, 3-benzodithiol-2-yl group was introduced into the2-amino group of 2', 3', 5'-tri-0-acetylguanosine (3) andthen …
Number of citations: 20 pubs.acs.org

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